



Experimental protocol for assessing Fosmidomycin synergy with other antibiotics

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Compound of Interest					
Compound Name:	Fosmidomycin				
Cat. No.:	B15558963	Get Quote			

Application Note: Assessing the Synergy of Fosmidomycin with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin is an antibiotic that targets the non-mevalonate pathway of isoprenoid biosynthesis by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR).[1][2][3] This pathway is essential for many pathogens, including Gram-negative bacteria and apicomplexan parasites like Plasmodium falciparum, but is absent in humans, making Fosmidomycin a selective antimicrobial agent.[1][2] To enhance its efficacy, prevent the emergence of resistance, and broaden its spectrum of activity, Fosmidomycin is often investigated in combination with other antibiotics.[1][4] This application note provides detailed protocols for assessing the synergistic, additive, indifferent, or antagonistic effects of Fosmidomycin when combined with other antimicrobial agents.

The primary methods covered are the checkerboard microdilution assay and the time-kill curve assay, which are standard in vitro techniques for quantifying antibiotic interactions.[4][5][6]

Key Experimental Protocols Checkerboard Microdilution Assay



The checkerboard assay is a widely used method to determine the synergy between two antimicrobial agents.[4][7][8] It involves testing a range of concentrations of both drugs, alone and in combination, to determine the minimum inhibitory concentration (MIC) for each combination.

- a. Materials
- Fosmidomycin powder
- · Partner antibiotic powder
- Appropriate solvent for each antibiotic (e.g., sterile distilled water, DMSO)
- · Sterile 96-well microtiter plates
- · Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
- Bacterial strain of interest
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Incubator (35-37°C)
- Multichannel pipette
- b. Protocol
- Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of
 Fosmidomycin and the partner antibiotic in a suitable solvent.[4] The final concentration of
 the solvent in the assay should not inhibit bacterial growth.
- Preparation of Intermediate Plates:
 - Fosmidomycin Plate: In a 96-well plate, prepare two-fold serial dilutions of Fosmidomycin in the appropriate growth medium. This is typically done along the columns (e.g., column 1 having the highest concentration and column 10 the lowest).

Methodological & Application





Column 11 should contain medium only (no **Fosmidomycin**), and column 12 will be a growth control (no antibiotics).

- Partner Antibiotic Plate: In a separate 96-well plate, prepare two-fold serial dilutions of the partner antibiotic along the rows (e.g., row A having the highest concentration and row G the lowest). Row H will contain medium only (no partner antibiotic).
- Checkerboard Plate Preparation: Using a multichannel pipette, transfer a specific volume (e.g., 50 μL) from each well of the **Fosmidomycin** plate to the corresponding well of a new sterile 96-well plate. Then, transfer the same volume from each well of the partner antibiotic plate to the corresponding wells of this new plate. This will result in a checkerboard of antibiotic combinations.
- Preparation of Bacterial Inoculum: From an overnight culture, suspend isolated colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the checkerboard plate.[8]
- Inoculation and Incubation: Inoculate each well of the checkerboard plate with the bacterial suspension (e.g., 100 μ L). The final volume in each well should be uniform (e.g., 200 μ L).[4] Incubate the plate at 35-37°C for 18-24 hours.
- Data Collection: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible growth.
- c. Data Analysis: Fractional Inhibitory Concentration Index (FICI)

The interaction between **Fosmidomycin** and the partner antibiotic is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[8][9][10]

The FICI is calculated as follows:

FICI = FIC of **Fosmidomycin** + FIC of Partner Antibiotic

Where:



- FIC of Fosmidomycin = (MIC of Fosmidomycin in combination) / (MIC of Fosmidomycin alone)
- FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

The FICI value is interpreted as follows:

FICI Value	Interpretation
≤ 0.5	Synergy[9][11][12]
> 0.5 to ≤ 1.0	Additive[9][12]
> 1.0 to < 4.0	Indifference[9][11]
≥ 4.0	Antagonism[9][11]

Data Presentation

Summarize the MIC and FICI values in a table for clear comparison.

MIC of MIC of Fosmido Partner mycin Antibiotic Strain MIC of Fosmido Partner mycin in Combinat in Co	AllC of Partner Antibiotic Interpreta n FICI tion Combinat on µg/mL)
---	--

E. coli

ATCC

25922

P.

aeruginosa

PAO1

Clinical

Isolate 1



Time-Kill Curve Assay

The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antibiotics over time and can provide a more dynamic view of synergy.[5][13]

- a. Materials
- Same as for the checkerboard assay, plus:
- Sterile culture tubes or flasks
- Shaking incubator
- Apparatus for colony counting (e.g., agar plates, automated colony counter)
- b. Protocol
- Preparation: Prepare culture tubes or flasks with growth medium containing:
 - No antibiotic (growth control)
 - Fosmidomycin alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)
 - Partner antibiotic alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)
 - A combination of Fosmidomycin and the partner antibiotic at the same concentrations.
- Inoculation: Inoculate each tube/flask with a starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL.
- Incubation and Sampling: Incubate the cultures in a shaking incubator at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot from each culture.
- Viable Cell Counting: Perform serial dilutions of each aliquot and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL against time for each condition.



c. Interpretation of Results

- Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[14]
- Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours with the combination compared to the most active single agent.
- Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours with the combination compared to the most active single agent.

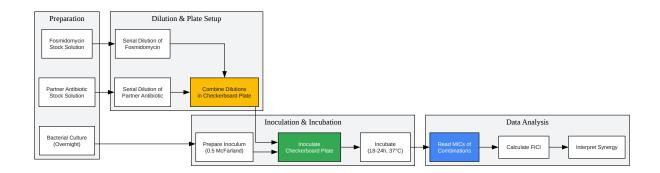
Data Presentation

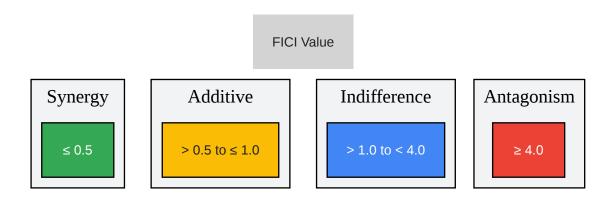
Present the time-kill data graphically, plotting log10 CFU/mL versus time. A summary table can also be used.

Time (hours)	Log ₁₀ CFU/mL (Growth Control)	Log ₁₀ CFU/mL (Fosmidomyci n Alone)	Log ₁₀ CFU/mL (Partner Antibiotic Alone)	Log ₁₀ CFU/mL (Combination)
0	_			
2	_			
4	_			
6	_			
8	_			
24				

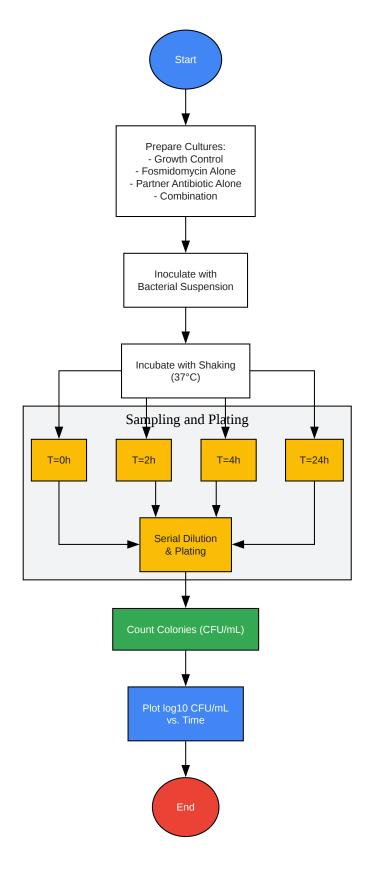
Visualizations











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